molecular formula C17H20ClNO B4958518 4-{3-[(4-chlorobenzyl)amino]butyl}phenol

4-{3-[(4-chlorobenzyl)amino]butyl}phenol

Cat. No. B4958518
M. Wt: 289.8 g/mol
InChI Key: ZHHIPFSFSRDKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(4-chlorobenzyl)amino]butyl}phenol, also known as p-chloroamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that is commonly used as a research chemical in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves its ability to bind to and activate the vesicular monoamine transporter, leading to the release of neurotransmitters from presynaptic neurons. It also acts as a substrate for the monoamine transporters, leading to their reversal and subsequent release of neurotransmitters into the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase neurotransmitter levels in the brain. This leads to a range of effects including increased alertness, euphoria, and enhanced cognitive function. It has also been shown to have neuroprotective effects in certain animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{3-[(4-chlorobenzyl)amino]butyl}phenol in lab experiments is its potency and selectivity for the monoamine transporters. This allows for precise control over neurotransmitter levels in the brain, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, its potent stimulant effects can also lead to unwanted side effects and potential safety concerns.

Future Directions

There are several potential future directions for research on 4-{3-[(4-chlorobenzyl)amino]butyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been suggested that it may have potential as a cognitive enhancer or as a treatment for depression and anxiety disorders. Further research is needed to fully understand the potential benefits and risks of using this compound for these purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that is commonly used as a research chemical in the field of neuroscience. Its potent stimulant effects and ability to increase neurotransmitter levels in the brain make it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. While it has several advantages for lab experiments, its potent effects also raise potential safety concerns. Further research is needed to fully understand the potential benefits and risks of using this compound for various applications.

Synthesis Methods

The synthesis of 4-{3-[(4-chlorobenzyl)amino]butyl}phenol involves the reaction of 4-chlorobenzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been extensively studied and optimized for high yield and purity.

Scientific Research Applications

4-{3-[(4-chlorobenzyl)amino]butyl}phenol is commonly used as a research chemical in the field of neuroscience. It has been shown to act as a potent releaser of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter levels in the brain. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.

properties

IUPAC Name

4-[3-[(4-chlorophenyl)methylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHIPFSFSRDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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